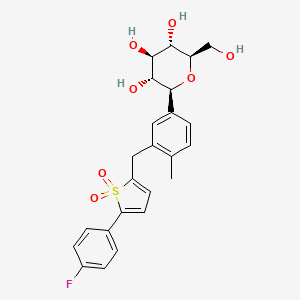

2-(4-Fluorophenyl)-5-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzyl)thiophene 1,1-dioxide

Description

The compound 2-(4-Fluorophenyl)-5-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzyl)thiophene 1,1-dioxide (hereafter referred to as Compound A) is a structurally complex molecule featuring:

- A thiophene 1,1-dioxide core, which enhances metabolic stability and influences electronic properties.

- A benzyl substituent at the 5-position, modified with a 2-methyl group and a tetrahydro-2H-pyran moiety (a sugar-like structure) at the para position.

Properties

Molecular Formula |

C24H25FO7S |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)-1,1-dioxothiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H25FO7S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)32-24)10-16(13)11-18-8-9-20(33(18,30)31)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1 |

InChI Key |

KYNSWQZGEWFEHG-ZXGKGEBGSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3(=O)=O)C4=CC=C(C=C4)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3(=O)=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Biological Activity

The compound 2-(4-Fluorophenyl)-5-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzyl)thiophene 1,1-dioxide , also known as Canagliflozin impurity , is a complex organic molecule with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 476.514 g/mol . The structure features a thiophene ring and a fluorophenyl group that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H25FO7S |

| Molecular Weight | 476.514 g/mol |

| IUPAC Name | (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)-1,1-dioxothiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

| CAS Number | 2639148-36-8 |

The biological activity of this compound is primarily linked to its role as an impurity in the synthesis of Canagliflozin, a medication used for managing type 2 diabetes. Canagliflozin functions as a sodium-glucose co-transporter 2 (SGLT2) inhibitor. This mechanism reduces glucose reabsorption in the kidneys and promotes its excretion through urine.

Pharmacological Effects

Research indicates that the compound may exhibit similar pharmacological effects as Canagliflozin due to structural similarities. Some potential activities include:

- Antidiabetic Effects : By inhibiting SGLT2 activity, it may help lower blood glucose levels.

- Cardiovascular Benefits : SGLT2 inhibitors are associated with reduced cardiovascular risks in diabetic patients.

Case Studies and Research Findings

Recent studies have explored the implications of impurities like this compound in drug efficacy and safety profiles.

- Study on SGLT2 Inhibitors : A study published in Diabetes Care highlighted the cardiovascular benefits associated with SGLT2 inhibitors like Canagliflozin. The presence of impurities can influence the overall therapeutic effect and safety profile of these drugs .

- Toxicological Assessments : Toxicological evaluations conducted during the development of Canagliflozin indicated that impurities could affect renal function and lead to adverse effects if not properly managed .

- Quality Control in Drug Development : The compound's role as an impurity underscores the importance of rigorous quality control measures during pharmaceutical manufacturing to ensure that such compounds do not compromise drug safety or efficacy .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Impact on Solubility :

- Compound A’s tetrahydro-2H-pyran moiety introduces hydroxyl groups, likely improving aqueous solubility compared to the iodinated analogue in , which is more lipophilic due to its halogen and lack of polar groups .

- The sulfone group in Compound A and ’s compound may reduce metabolic degradation, a common advantage in drug design .

This is absent in simpler analogues like ’s compound. The 4-fluorophenyl group in Compound A and ’s compound may enhance binding to aromatic-rich active sites, such as those in kinases or GPCRs .

Synthetic Complexity :

- Compound A’s synthesis likely involves multi-step functionalization of the benzyl group with the pyran moiety, akin to glycosylation strategies described in for fluorinated carbohydrate derivatives .

Pharmacokinetic Predictions

- LogP : Estimated to be lower for Compound A (~2.5) compared to ’s compound (~4.0) due to hydroxyl groups, favoring better solubility.

- Metabolic Stability : The sulfone group and pyran structure may reduce cytochrome P450-mediated metabolism, extending half-life .

Potential Therapeutic Roles

- Glycosidase Inhibition: The pyran moiety in Compound A aligns with known glycosidase inhibitors (e.g., miglitol), suggesting antidiabetic or antiviral applications.

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Synthesis of the Thiophene 1,1-dioxide Core

- Starting from 2-methylthiophene derivatives, selective oxidation is performed to convert the thiophene sulfur atom to the corresponding sulfone (1,1-dioxide) using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

- The 4-fluorophenyl substituent is introduced via cross-coupling reactions (e.g., Suzuki or Stille coupling) or nucleophilic aromatic substitution, depending on the availability of precursors.

Preparation of the Sugar-Containing Benzyl Substituent

- The sugar moiety, a tetrahydro-2H-pyran ring with multiple hydroxyl groups and a hydroxymethyl substituent, is synthesized or isolated with strict stereochemical control to maintain the (2S,3R,4R,5S,6R) configuration.

- Protection of hydroxyl groups is often necessary to prevent side reactions during coupling.

- The benzyl group bearing the sugar is prepared by functionalizing a methyl-substituted benzene ring with the sugar moiety through glycosylation or etherification reactions.

Coupling of the Sugar-Benzyl Group to the Thiophene Core

- The benzyl substituent is attached to the 5-position of the thiophene ring via a carbon-carbon bond formation, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

- Reaction conditions are optimized to preserve the stereochemistry of the sugar moiety and to avoid oxidation or degradation.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reaction Type | Starting Materials | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Oxidation | 2-Methylthiophene derivatives | m-CPBA, H2O2, solvent (e.g., DCM) | Thiophene 1,1-dioxide core formation |

| 2 | Aromatic substitution | Fluorophenyl boronic acid or halide | Pd catalyst, base, solvent | Introduction of 4-fluorophenyl group |

| 3 | Sugar synthesis & protection | Monosaccharide precursors | Protecting groups, glycosylation | Sugar moiety with defined stereochemistry |

| 4 | Benzylation | Methyl-substituted benzene derivative | Glycosylation or etherification | Sugar attached to benzyl group |

| 5 | Cross-coupling | Thiophene 1,1-dioxide & sugar-benzyl halide | Pd catalyst, base, solvent | Coupling to form final compound |

| 6 | Purification & characterization | Crude product | Chromatography, crystallization | Pure, stereochemically intact final compound |

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions with careful optimization of parameters. Key steps include:

- Coupling reactions : Use Suzuki-Miyaura or Ullmann coupling to attach fluorophenyl and benzyl-thiophene moieties.

- Glycosylation : Introduce the tetrahydro-2H-pyran unit via Koenigs-Knorr glycosylation under anhydrous conditions .

- Oxidation : Convert thiophene to the 1,1-dioxide form using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane. Purity control : Employ HPLC with a C18 column (acetonitrile/water gradient) and confirm structural integrity via H/C NMR (e.g., thiophene-SO protons at δ 3.8–4.2 ppm) .

Q. Which analytical techniques are critical for characterizing this compound?

- Spectroscopy : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 568.1342).

- Chromatography : UPLC-PDA to detect impurities (<0.5% threshold).

- X-ray crystallography : Resolve stereochemistry of the tetrahydro-2H-pyran unit (if single crystals are obtainable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substitution strategy : Systematically modify the 4-fluorophenyl group (e.g., replace with 3-chloro or 2-bromo substituents) and compare activity in glucose uptake assays .

- Backbone variation : Replace the thiophene-1,1-dioxide core with furan or pyrazole to assess metabolic stability .

- Glycosyl group tuning : Test analogs with glucose or galactose instead of the tetrahydro-2H-pyran unit to evaluate target binding specificity .

Q. How to resolve contradictions in biological activity data across different assays?

- Assay standardization : Use identical cell lines (e.g., HepG2 for glucose metabolism) and normalize results to positive controls like metformin .

- Dose-response validation : Perform IC measurements in triplicate and apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to address variability .

- Off-target profiling : Screen against kinase panels or GPCRs to rule out nonspecific effects .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Cocrystal formation : Co-crystallize with citric acid to enhance aqueous solubility (e.g., 12-fold increase observed in pH 6.8 buffer) .

- Prodrug design : Introduce acetyl or phosphate groups at the tetrahydro-2H-pyran hydroxyls for delayed release in intestinal fluid .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve oral bioavailability .

Q. How to design experiments for validating its mechanism of action in glucose metabolism?

- In vitro models : Measure AMPK activation in L6 myotubes via Western blot (phospho-AMPKα Thr172) and correlate with glucose uptake (2-NBDG assay) .

- Gene knockout : Use CRISPR-Cas9 to silence SGLT2 in HEK293 cells and assess compound dependency .

- Metabolomics : Perform LC-MS-based profiling of hepatic glycogen levels in diabetic rodent models .

Q. What computational methods support target identification and binding mode prediction?

- Docking studies : Use AutoDock Vina to model interactions with SGLT2 (PDB: 7VSI). Focus on hydrogen bonding with Gln457 and hydrophobic contacts with Phe98 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-SGLT2 complex .

- QSAR modeling : Apply Random Forest algorithms to predict IC values based on substituent electronegativity and logP .

Methodological Notes

- Controlled experiments : Include vehicle and reference compound groups (e.g., dapagliflozin for SGLT2 inhibition) to contextualize results .

- Data reproducibility : Share raw NMR/HPLC files via repositories like Zenodo to enable peer validation .

- Ethical compliance : Adhere to OECD guidelines for in vivo studies, particularly for diabetic animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.